An In-depth Technical Guide to the Safety and Toxicology Profile of 1-(Piperazin-1-yl)octan-1-one
An In-depth Technical Guide to the Safety and Toxicology Profile of 1-(Piperazin-1-yl)octan-1-one
A Note on Data Availability: Publicly accessible, in-depth toxicological data for the specific compound 1-(Piperazin-1-yl)octan-1-one is currently limited. This guide, therefore, adopts a standard and scientifically rigorous approach used in early-stage drug development and chemical safety assessment. The toxicological profile will be constructed based on the well-established toxicological class of piperazine derivatives, supplemented with data from structurally analogous compounds and validated, internationally recognized testing protocols. This approach provides a robust, predictive framework for understanding the potential safety profile of 1-(Piperazin-1-yl)octan-1-one.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic moiety in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and the potential to cross the blood-brain barrier.[1] These attributes have led to its incorporation into a wide array of therapeutics. However, the introduction of any chemical entity for potential therapeutic use necessitates a thorough evaluation of its safety and toxicological profile.
This guide provides a comprehensive overview of the anticipated safety and toxicology profile of 1-(Piperazin-1-yl)octan-1-one, a novel N-acylpiperazine derivative. By examining the known toxicological landscape of piperazine and its analogues, we can establish a predictive toxicological framework. This document will detail the key toxicological endpoints, the state-of-the-art methodologies for their assessment, and the interpretation of potential findings.
General Toxicology of Piperazine Derivatives
Piperazine and its derivatives exhibit a range of pharmacological and toxicological effects, primarily interacting with the central nervous system. Many derivatives act as stimulants by modulating dopaminergic, noradrenergic, and serotoninergic pathways.[2][3] Reported toxic effects in humans, often associated with abuse of "designer drug" piperazines, include agitation, anxiety, tachycardia, and seizures.[2][3] Metabolism is a key factor in the toxicity profile, with cytochrome P450 enzymes playing a primary role, potentially leading to the formation of active or toxic metabolites.[1][2] Some piperazine derivatives have also been associated with hepatotoxicity (liver toxicity).[4][5]
In Silico and Computational Toxicology Assessment
In modern toxicology, in silico (computer-based) methods are the first step in predicting the toxic potential of a new chemical entity, long before any laboratory experiments are conducted.[6] These methods use sophisticated algorithms and machine learning models to analyze a compound's chemical structure and predict its interaction with biological systems.[7]
Key Computational Approaches
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity, including toxicity.[8][9] For 1-(Piperazin-1-yl)octan-1-one, QSAR models would be used to predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity based on a vast database of known chemical toxicities.[6]
-
Knowledge-Based/Rule-Based Systems: These systems, such as Derek Nexus, use a set of rules derived from expert knowledge to identify structural fragments (toxicophores) that are associated with specific toxicities.[9]
-
Molecular Docking: This technique can be used to predict if a molecule will bind to known anti-targets, such as the hERG channel, which is associated with cardiotoxicity.
The integration of these computational tools provides a powerful, early-stage screening process to identify potential liabilities and guide further experimental testing.[10]
Genotoxicity and Mutagenicity Assessment
Genotoxicity assays are designed to detect agents that can damage genetic material (DNA), potentially leading to mutations and cancer.[11] A standard battery of in vitro tests is typically performed.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenic potential.[12][13] It utilizes strains of Salmonella typhimurium or Escherichia coli that are auxotrophic, meaning they cannot synthesize an essential amino acid (e.g., histidine) and thus cannot grow on a medium lacking it.[13][14][15] The assay determines if the test compound can cause a mutation that reverts the bacteria to a prototrophic state, allowing them to grow on the deficient medium.[12]
Experimental Workflow: Ames Test
In Vitro Micronucleus Assay
The in vitro micronucleus (MNvit) assay is used to detect damage to chromosomes.[16][17][18] It identifies small, extra-nuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[11][16] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) agents.[16] The assay is typically performed in mammalian cells, and the use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division.[16]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured to exponential growth.[17][18]
-
Treatment: Cells are exposed to various concentrations of 1-(Piperazin-1-yl)octan-1-one, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).[17][18]
-
Cytochalasin B Addition: After the treatment period, cytochalasin B is added to the culture medium to block cell division at the binucleate stage.[16]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye, such as Giemsa or DAPI.[17][19]
-
Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic examination.[17][19]
Acute Systemic Toxicity
Acute toxicity studies evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[20] These studies are essential for classifying the substance's hazard potential and for determining the appropriate dose range for further studies. The Organisation for Economic Co-operation and Development (OECD) has established guidelines for these studies that aim to reduce the number of animals used.[20][21]
Acute Oral Toxicity - OECD Test Guidelines
Several OECD guidelines are available for assessing acute oral toxicity, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[20][22][23] These methods provide information on the hazardous properties of a substance and allow for its classification according to the Globally Harmonised System (GHS).[20]
-
OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise manner using a set of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[24] The endpoint is the observation of clear signs of toxicity rather than death.[24]
-
OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using a small number of animals (3 per step).[23] The presence or absence of mortality at one dose determines the next step, allowing for classification into a toxicity class.[23]
-
OECD 425 (Up-and-Down Procedure): This method is particularly useful for estimating the LD50 (the dose that is lethal to 50% of the test animals). Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[22]
Table 1: Hypothetical Acute Oral Toxicity Data for a Piperazine Analogue
| Test Guideline | Species | Endpoint | Result | GHS Classification |
| OECD 423 | Rat (female) | LD50 Cut-off | 300 < LD50 ≤ 2000 mg/kg | Category 4 |
| OECD 425 | Rat (female) | Estimated LD50 | ~800 mg/kg | Category 4 |
Repeated Dose Toxicity
While not detailed in this guide, it is a critical next step to assess the effects of long-term exposure to a compound. These studies (sub-acute, sub-chronic, and chronic) would evaluate potential target organ toxicity, cumulative effects, and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The safety and toxicology profile of 1-(Piperazin-1-yl)octan-1-one can be proactively and robustly assessed through a combination of modern computational toxicology and a standard battery of internationally validated in vitro and in vivo assays. Based on the general toxicological properties of the piperazine class, key areas of focus should include potential CNS effects, genotoxicity, and acute systemic toxicity. The structured, tiered approach outlined in this guide, beginning with in silico predictions and progressing through targeted experimental assays, provides a scientifically sound and ethically responsible framework for characterizing the safety of this novel compound for its intended application.
References
-
Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). PubMed. Retrieved from [Link]
-
Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Bio-protocol. Retrieved from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Frontiers. Retrieved from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Ames test - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. (n.d.). Xenometrix. Retrieved from [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.). Slideshare. Retrieved from [Link]
-
The Ames Test. (2024, October 13). Saddleback College. Retrieved from [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]
-
Piperazine derivatives as dangerous abused compounds. (2019, December 16). De Gruyter. Retrieved from [Link]
-
OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). (1998, September 21). OECD. Retrieved from [Link]
-
In Silico Toxicity Prediction - AI powered Drug Discovery CRO. (2024, September 30). PozeSCAF. Retrieved from [Link]
-
In vitro Micronucleus Assay - PraxiLabs. (n.d.). PraxiLabs. Retrieved from [Link]
-
Computational toxicology – The new frontier in predictive safety assessment - Syngene. (2025, October 16). Syngene. Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. (2001, December 17). OECD. Retrieved from [Link]
-
How can I predict toxicity in drug discovery? - Optibrium. (n.d.). Optibrium. Retrieved from [Link]
-
Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (n.d.). IVAMI. Retrieved from [Link]
-
Piperazine derivatives as dangerous abused compounds - PubMed. (2020, December 1). PubMed. Retrieved from [Link]
-
Predictive Toxicology | Schrödinger. (n.d.). Schrödinger. Retrieved from [Link]
-
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC. (2025, October 6). PMC. Retrieved from [Link]
-
Details for Piperazines - unodc. (2008, March 13). unodc. Retrieved from [Link]
-
In vitro micronucleus assay - YouTube. (2018, October 22). YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Details for Piperazines [unodc.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]
- 7. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pozescaf.com [pozescaf.com]
- 9. optibrium.com [optibrium.com]
- 10. schrodinger.com [schrodinger.com]
- 11. praxilabs.com [praxilabs.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. xenometrix.ch [xenometrix.ch]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. utu.fi [utu.fi]
- 24. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
